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molecular formula C8H10BrNO B1339358 2-(5-Bromopyridin-2-yl)propan-2-ol CAS No. 290307-40-3

2-(5-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1339358
M. Wt: 216.07 g/mol
InChI Key: RDQCATQYMZDJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743802B2

Procedure details

To a solution of 5-bromo-2-(1-hydroxy-1-methylethyl)pyridine from Step 1 (14 mmol) in methylene chloride (50 mL) at 0° C. was added N,N-diisopropylethylamine (37.3 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (15.3 mmol). The resulting mixture was stirred at room temperature for 18 hours, then refluxed for 24 hours. After cooling to room temperature the mixture was quenched with saturated aqueous ammonium chloride solution and partitioned between methylene chloride and water. The crude product from the organic phase was chromatographed on silica gel eluting with 6% ethyl acetate in hexane to afford the 5-bromo-2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)pyridine compound.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
37.3 mmol
Type
reactant
Reaction Step One
Quantity
15.3 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:11])([CH3:10])[CH3:9])=[N:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[CH3:21][Si:22]([CH3:29])([CH3:28])[CH2:23][CH2:24][O:25][CH2:26]Cl>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:9])([O:11][CH2:26][O:25][CH2:24][CH2:23][Si:22]([CH3:29])([CH3:28])[CH3:21])[CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
14 mmol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C)(C)O
Name
Quantity
37.3 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15.3 mmol
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The crude product from the organic phase was chromatographed on silica gel eluting with 6% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C)(OCOCC[Si](C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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